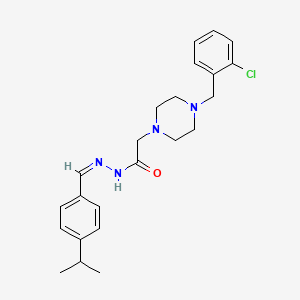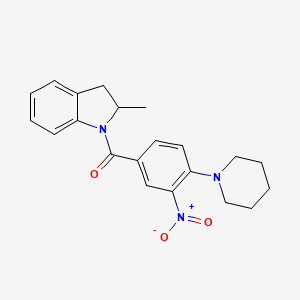
(3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-YL)-thiophen-2-YL-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-YL)-thiophen-2-YL-methanone” is a chemical compound with the molecular formula C₁₆H₁₄N₂OS₂. It belongs to the class of pyrazole derivatives and features both a pyrazole ring and a thiophene ring. The compound is unsymmetrical, but its conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C₂v symmetry .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. detailed procedures are scarce due to its rarity. Researchers typically start from commercially available precursors or intermediates.
Reaction Conditions: The synthesis may involve condensation reactions, cyclizations, or functional group transformations. Specific conditions depend on the chosen route and reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited. The compound is primarily available for research purposes.
Chemical Reactions Analysis
Reactivity: “(3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-YL)-thiophen-2-YL-methanone” can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding sulfide or other reduced forms.
Substitution: Substitution reactions at the phenyl or pyrazole positions are possible.
Common Reagents: Reagents commonly used include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfoxide derivatives, while reduction leads to the sulfide form.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure makes it valuable for designing new molecules.
Biology and Medicine: Limited studies suggest potential bioactivity. Further research is needed to explore its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Industry: While not widely used industrially, it could find applications in specialty chemicals or materials.
Mechanism of Action
The exact mechanism remains elusive. Researchers would need to investigate its interactions with biological targets and pathways to understand its effects fully.
Comparison with Similar Compounds
Comparing it to other pyrazole derivatives reveals its distinct features. Unfortunately, no direct analogs are readily available.
Properties
Molecular Formula |
C16H14N2OS2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H14N2OS2/c1-11-15(21-13-7-4-3-5-8-13)12(2)18(17-11)16(19)14-9-6-10-20-14/h3-10H,1-2H3 |
InChI Key |
JILDLSUNHLCSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CS2)C)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11659286.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659289.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11659303.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11659307.png)
![N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11659313.png)
![(5Z)-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659325.png)
![5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11659326.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11659331.png)
![3-(4-benzylpiperidin-1-yl)-5-methyl-5H-pyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11659336.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11659367.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11659374.png)

